molecular formula C23H27N3O2 B6459665 7-methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549023-27-8

7-methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6459665
CAS No.: 2549023-27-8
M. Wt: 377.5 g/mol
InChI Key: CWTDMSIRLGONLE-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4-one class, characterized by a bicyclic aromatic system fused with a ketone group. The structure includes a 7-methoxy substituent on the quinazolinone core and a piperidin-4-ylmethyl group modified with a 3-methylbenzyl moiety. Such modifications are common in medicinal chemistry to enhance pharmacokinetic properties or target specificity, particularly in antimicrobial or CNS-targeting agents .

Properties

IUPAC Name

7-methoxy-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-4-3-5-19(12-17)14-25-10-8-18(9-11-25)15-26-16-24-22-13-20(28-2)6-7-21(22)23(26)27/h3-7,12-13,16,18H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDMSIRLGONLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs or biological targets. Below is a detailed analysis:

Structural Analogues

Compound Name / ID Core Structure Key Substituents Biological Target/Activity Reference
7-Methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one Quinazolin-4-one 7-Methoxy; 3-methylbenzyl-piperidinylmethyl Antimicrobial (hypothesized, based on structural similarity to MRSA-active compounds)
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl-piperidine; pyrazole-ethyl linker; SEM-protected N-atom Antiviral or kinase inhibition (synthetic intermediate with 43% yield)
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole 2,3-Dimethylbenzyl-piperidine; pyridinyl substituent MRSA synergist with carbapenems (reported in clinical screens)
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole 2-Chlorophenyl; 2,3-dimethylbenzyl-piperidine; 5-fluoro MRSA synergist (enhanced activity with fluoro substituent)

Key Findings

Methoxy vs. Halogen Substituents: The 7-methoxy group may enhance metabolic stability compared to halogenated analogs (e.g., CDFII’s 5-fluoro), which are prone to oxidative metabolism .

Synthetic Challenges :

  • The target compound’s synthesis likely follows reductive amination pathways similar to , but the absence of a pyrazole linker or SEM protection (as in ) simplifies purification.

Biological Relevance: While DMPI and CDFII exhibit MRSA synergy , the target compound’s quinazolinone core is more structurally aligned with kinase inhibitors (e.g., gefitinib analogs) than indole-based antimicrobials.

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